Butyl 3-(3-hydroxyquinoxalin-2-yl)propanoate
Overview
Description
Butyl 3-(3-hydroxyquinoxalin-2-yl)propanoate is an organic compound that belongs to the class of esters It is derived from quinoxaline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(3-hydroxyquinoxalin-2-yl)propanoate typically involves the esterification of 3-(3-hydroxyquinoxalin-2-yl)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process. The use of solid acid catalysts such as ion-exchange resins can also be employed to avoid the use of corrosive liquid acids .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(3-hydroxyquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Butyl 3-(3-hydroxyquinoxalin-2-yl)propanol.
Substitution: Halogenated or nitro-substituted quinoxaline derivatives.
Scientific Research Applications
Butyl 3-(3-hydroxyquinoxalin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the quinoxaline moiety.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Butyl 3-(3-hydroxyquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The quinoxaline ring can interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Butyl propanoate: Lacks the quinoxaline ring, making it less biologically active.
3-(3-Hydroxyquinoxalin-2-yl)propanoic acid: The acid form of the compound, which may have different solubility and reactivity properties.
Ethyl 3-(3-hydroxyquinoxalin-2-yl)propanoate: Similar structure but with an ethyl group instead of a butyl group, which may affect its physical and chemical properties.
Uniqueness
Butyl 3-(3-hydroxyquinoxalin-2-yl)propanoate is unique due to the presence of both the ester and quinoxaline moieties, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
butyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-10-20-14(18)9-8-13-15(19)17-12-7-5-4-6-11(12)16-13/h4-7H,2-3,8-10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICVPAJIBPQLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC1=NC2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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